molecular formula C3H3N2NaO4S2 B13541375 Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate

Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate

Cat. No.: B13541375
M. Wt: 218.2 g/mol
InChI Key: ZGHBGGHAOWERCE-UHFFFAOYSA-M
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Description

Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate typically involves the reaction of 1,2,3-thiadiazole derivatives with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 1,2,3-thiadiazole derivative

    Reagent: Methanesulfonyl chloride

    Base: Sodium hydroxide

    Solvent: Typically an organic solvent such as dichloromethane

    Temperature: Controlled, usually around room temperature

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various substituted thiadiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiadiazole derivatives.

    Biology: Thiadiazole derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or luminescence.

Mechanism of Action

The mechanism of action of sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate involves its interaction with specific molecular targets. In biological systems, thiadiazole derivatives can interact with enzymes or receptors, leading to various biological effects. For example, they may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole: The parent compound of the class, known for its versatile chemical properties.

    1,3,4-Thiadiazole: Another isomer with similar applications but different chemical properties.

    Thidiazuron: A thiadiazole derivative used as a plant growth regulator.

Uniqueness

Sodium hydroxy(1,2,3-thiadiazol-5-yl)methanesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonate group, in particular, allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C3H3N2NaO4S2

Molecular Weight

218.2 g/mol

IUPAC Name

sodium;hydroxy(thiadiazol-5-yl)methanesulfonate

InChI

InChI=1S/C3H4N2O4S2.Na/c6-3(11(7,8)9)2-1-4-5-10-2;/h1,3,6H,(H,7,8,9);/q;+1/p-1

InChI Key

ZGHBGGHAOWERCE-UHFFFAOYSA-M

Canonical SMILES

C1=C(SN=N1)C(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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